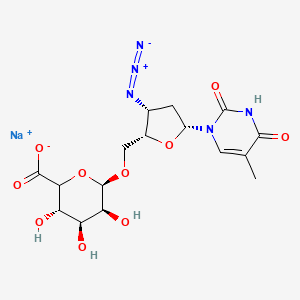
3'-Azido-3'-deoxythymidine beta-D-glucuronide, Sodium Salt
Descripción general
Descripción
3’-Azido-3’-deoxythymidine β-D-glucuronide, Sodium Salt is a metabolite of zidovudine, a nucleoside reverse transcriptase inhibitor . Zidovudine is an antiretroviral medication used to prevent and treat HIV . It is recommended for use with other antiretroviral and may also be used to prevent mother-to-child spread during birth or after a needlestick injury or other potential exposure .
Synthesis Analysis
3’-Azido-3’-deoxythymidine β-D-glucuronide is formed by direct conjugation by UDP-glucuronosyltransferase 2B7 . The azido group of both zidovudine and 3’-Azido-3’-deoxythymidine β-D-glucuronide could be reduced to an amino group by cytochrome CYP3A, CYP2A6, or CYP2B1, forming 3’-amino-3’-deoxythymidine (AMT) and AMT glucuronide, respectively .Molecular Structure Analysis
The linear formula of 3’-Azido-3’-deoxythymidine β-D-glucuronide, Sodium Salt is C16H20N5O10Na . The molecular weight is 465.35 .Chemical Reactions Analysis
The azido group of both zidovudine and 3’-Azido-3’-deoxythymidine β-D-glucuronide could be reduced to an amino group by cytochrome CYP3A, CYP2A6, or CYP2B1, forming 3’-amino-3’-deoxythymidine (AMT) and AMT glucuronide, respectively .Physical And Chemical Properties Analysis
3’-Azido-3’-deoxythymidine β-D-glucuronide, Sodium Salt is supplied as a crystalline solid . The melting point is 158-163 °C .Aplicaciones Científicas De Investigación
Here is a comprehensive analysis of the scientific research applications of “3’-Azido-3’-deoxythymidine beta-D-glucuronide, Sodium Salt,” focusing on unique applications across different fields:
Antiviral Therapy
This compound is a metabolite of zidovudine, a nucleoside reverse transcriptase inhibitor used to prevent and treat HIV/AIDS. It is recommended for use with other antiretrovirals and may also be used to prevent mother-to-child transmission during birth or after potential exposure .
Antimicrobial Activity
It has been used as an antimicrobial agent to evaluate its anti-Salmonella activity, showcasing its potential beyond antiviral applications .
Drug Metabolism Studies
As a drug metabolite, it is significant in toxicology and xenobiotic metabolism research, helping understand drug action and detoxification processes .
Immunology & Inflammation
The compound plays a role in studies related to innate immunity and infectious diseases, contributing to our understanding of immune responses .
Viral Disease Research
It is involved in research on viral diseases beyond HIV/AIDS, indicating its broader implications in virology .
Cardiovascular Effects
Animal studies have shown that zidovudine-treated rats exhibited cardiovascular changes, suggesting potential implications for cardiovascular research .
CNS Penetration
The ability of 3′-Azido-3′-deoxythymidine to enter the central nervous system by diffusion makes it relevant for neurological studies, particularly those involving irreversible telomere shortening .
Lipophilic Conjugate Synthesis
Research has been conducted on synthesizing lipophilic conjugates of the compound using a pseudotriglyceride approach for potential use in targeted drug delivery systems .
Mecanismo De Acción
Target of Action
The primary target of 3’-Azido-3’-deoxythymidine beta-D-glucuronide, Sodium Salt, also known as Zidovudine O-β-D-glucuronide, is the HIV-1 reverse transcriptase enzyme . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for the transcription of the viral RNA into DNA, which is then integrated into the host genome .
Mode of Action
Zidovudine O-β-D-glucuronide is a nucleoside reverse transcriptase inhibitor (NRTI) . It works by inhibiting the action of the reverse transcriptase enzyme, thereby preventing the transcription of viral RNA into DNA . This effectively halts the replication of the virus and its subsequent integration into the host genome .
Biochemical Pathways
The azido group of both zidovudine and 3’-azido-3’-deoxythymidine β-D-glucuronide could be reduced to an amino group by cytochrome CYP3A, CYP2A6, or CYP2B1 , forming 3’-amino-3’-deoxythymidine (AMT) and AMT glucuronide, respectively . This indicates that the compound is involved in the cytochrome P450 metabolic pathway .
Pharmacokinetics
The pharmacokinetics of Zidovudine O-β-D-glucuronide involves its formation from zidovudine by the UDP-glucuronosyltransferase (UGT) isoform UGT2B7 . .
Result of Action
The result of the action of Zidovudine O-β-D-glucuronide is the inhibition of HIV replication . By preventing the transcription of viral RNA into DNA, it effectively stops the virus from integrating into the host genome and replicating . This leads to a decrease in the viral load and helps in controlling the progression of HIV infection .
Action Environment
The action of Zidovudine O-β-D-glucuronide can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same cytochrome P450 enzymes could potentially affect its metabolism . Additionally, genetic variations in the UGT2B7 enzyme could also influence the formation of Zidovudine O-β-D-glucuronide from zidovudine
Safety and Hazards
Propiedades
IUPAC Name |
sodium;(3S,4S,5S,6R)-6-[[(2S,3R,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O10.Na/c1-5-3-21(16(28)18-13(5)25)8-2-6(19-20-17)7(30-8)4-29-15-11(24)9(22)10(23)12(31-15)14(26)27;/h3,6-12,15,22-24H,2,4H2,1H3,(H,26,27)(H,18,25,28);/q;+1/p-1/t6-,7-,8-,9+,10+,11+,12?,15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFPIJBVCFGZOF-VDDYBQMTSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO[C@H]3[C@H]([C@H]([C@@H](C(O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N5NaO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Azido-3'-deoxythymidine beta-D-glucuronide, Sodium Salt | |
CAS RN |
133525-01-6 | |
| Record name | 3'-Azido-3'-deoxythymidine-beta-D-glucuronide sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





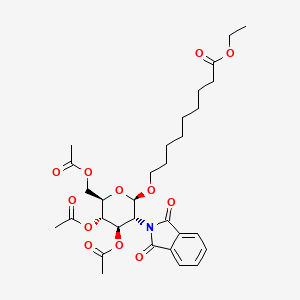
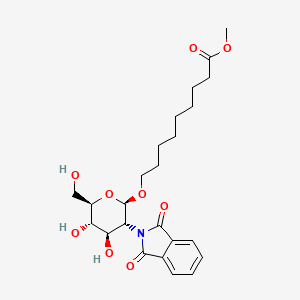



![[(2R,3S,4S,5R,6R)-6-[[(4aR,6S,7R,8R,8aR)-7-acetamido-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561709.png)
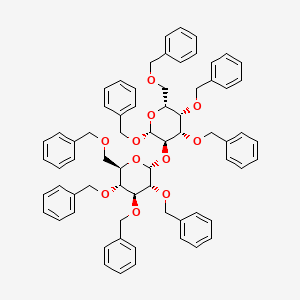
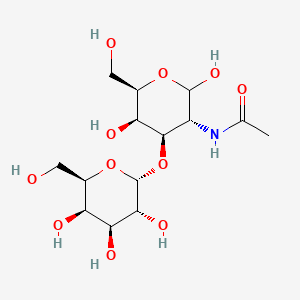

![2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl Methanethiosulfonate](/img/structure/B561715.png)
![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}] Ethyl 2-Carboxyethyl Disulfide](/img/structure/B561717.png)
![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}ethyl Methanethiosulfonate](/img/structure/B561718.png)